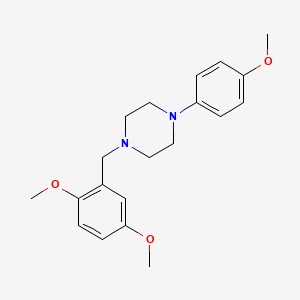![molecular formula C15H8BrCl2FN4S B4656851 4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656851.png)
4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
1,2,4-Triazole derivatives are a significant class of heterocyclic compounds, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound of interest, featuring a 1,2,4-triazole ring substituted with both halogenated benzylidene and dichlorophenyl groups, falls into this category, suggesting its potential for various biological activities.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the condensation of hydrazides with carbon disulfide, followed by cyclization with hydrazine hydrate. Reactions with various aldehydes can yield substituted 1,2,4-triazoles, indicating a versatile pathway for introducing diverse substituents, such as bromo, fluoro, and dichloro groups into the triazole ring structure (Hacer Bayrak et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be studied through X-ray diffraction and density functional theory (DFT). These analyses reveal the planarity of the triazole ring and its dihedral angles with substituted phenyl rings, providing insights into the potential reactivity and interaction sites of the molecule (Șahin et al., 2011).
Chemical Reactions and Properties
1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, cyclization, and condensation with aldehydes to form Schiff bases. These reactions can modify the physical and chemical properties of the molecules, potentially leading to compounds with desired biological activities (Bekircan et al., 2008).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, can be determined through experimental studies. The crystalline structure, revealed by X-ray crystallography, shows intermolecular hydrogen bonding and π-π interactions, which are crucial for the stability of the crystal lattice and might influence the solubility and melting point of the compound (Fun et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from the molecular structure and functional groups present in the compound. For instance, the presence of halogen atoms and the triazole ring suggests potential reactivity towards nucleophilic substitution reactions. Theoretical studies, including DFT calculations, can provide insights into the electronic structure, reactivity descriptors, and potential biological activity of the compound (Srivastava et al., 2016).
properties
IUPAC Name |
4-[(5-bromo-2-fluorophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl2FN4S/c16-9-1-4-13(19)8(5-9)7-20-23-14(21-22-15(23)24)11-3-2-10(17)6-12(11)18/h1-7H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDFGTCPPGRDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl2FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B4656773.png)
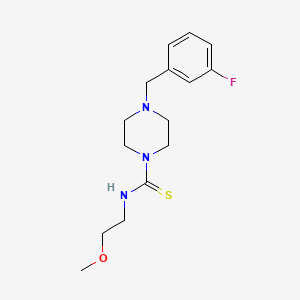

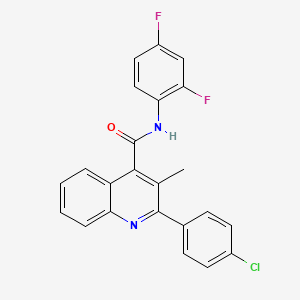
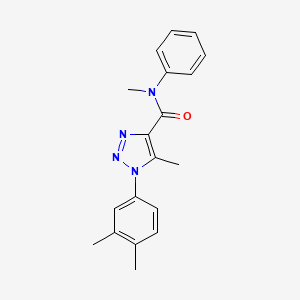
![2-[2-methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4656815.png)


![2-({4-[(2,4-dimethoxyphenyl)amino]-6-ethoxy-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4656828.png)
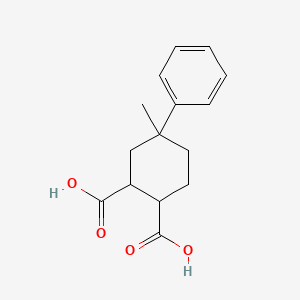
![1-(benzylsulfonyl)-4-[(4-tert-butylphenoxy)methyl]benzene](/img/structure/B4656837.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4656842.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4656843.png)
